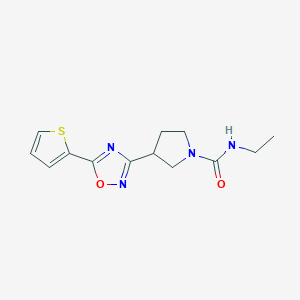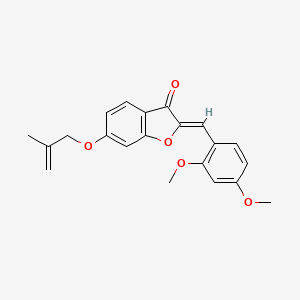
(Z)-2-(2,4-dimethoxybenzylidene)-6-((2-methylallyl)oxy)benzofuran-3(2H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z)-2-(2,4-dimethoxybenzylidene)-6-((2-methylallyl)oxy)benzofuran-3(2H)-one, also known as DMBO-MAF, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications.
Mecanismo De Acción
(Z)-2-(2,4-dimethoxybenzylidene)-6-((2-methylallyl)oxy)benzofuran-3(2H)-one exerts its therapeutic effects by activating the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. Nrf2 is a transcription factor that regulates the expression of antioxidant and detoxifying enzymes. (Z)-2-(2,4-dimethoxybenzylidene)-6-((2-methylallyl)oxy)benzofuran-3(2H)-one activates Nrf2 by binding to Keap1, a protein that inhibits Nrf2 activation.
Biochemical and Physiological Effects:
(Z)-2-(2,4-dimethoxybenzylidene)-6-((2-methylallyl)oxy)benzofuran-3(2H)-one has been shown to increase the expression of antioxidant and detoxifying enzymes, such as glutathione S-transferase and heme oxygenase-1. It also reduces the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha and interleukin-6. (Z)-2-(2,4-dimethoxybenzylidene)-6-((2-methylallyl)oxy)benzofuran-3(2H)-one has been shown to protect against oxidative stress, inflammation, and neuronal damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using (Z)-2-(2,4-dimethoxybenzylidene)-6-((2-methylallyl)oxy)benzofuran-3(2H)-one in lab experiments is its ability to activate the Nrf2 pathway, which plays a crucial role in the cellular defense against oxidative stress and inflammation. (Z)-2-(2,4-dimethoxybenzylidene)-6-((2-methylallyl)oxy)benzofuran-3(2H)-one is also relatively easy to synthesize, making it readily available for research purposes. However, one of the limitations of using (Z)-2-(2,4-dimethoxybenzylidene)-6-((2-methylallyl)oxy)benzofuran-3(2H)-one is its potential toxicity, which needs to be carefully evaluated before its use in clinical settings.
Direcciones Futuras
There are several potential future directions for (Z)-2-(2,4-dimethoxybenzylidene)-6-((2-methylallyl)oxy)benzofuran-3(2H)-one research. One area of interest is the development of (Z)-2-(2,4-dimethoxybenzylidene)-6-((2-methylallyl)oxy)benzofuran-3(2H)-one derivatives with improved pharmacological properties. Another area of interest is the investigation of (Z)-2-(2,4-dimethoxybenzylidene)-6-((2-methylallyl)oxy)benzofuran-3(2H)-one in the treatment of other diseases, such as diabetes and cardiovascular diseases. Additionally, the potential use of (Z)-2-(2,4-dimethoxybenzylidene)-6-((2-methylallyl)oxy)benzofuran-3(2H)-one in combination with other therapeutic agents is an area of interest for future research.
Conclusion:
(Z)-2-(2,4-dimethoxybenzylidene)-6-((2-methylallyl)oxy)benzofuran-3(2H)-one is a novel compound with potential therapeutic applications. Its ability to activate the Nrf2 pathway makes it a promising candidate for the treatment of oxidative stress-related diseases. Further research is needed to fully understand the pharmacological properties of (Z)-2-(2,4-dimethoxybenzylidene)-6-((2-methylallyl)oxy)benzofuran-3(2H)-one and its potential use in clinical settings.
Métodos De Síntesis
(Z)-2-(2,4-dimethoxybenzylidene)-6-((2-methylallyl)oxy)benzofuran-3(2H)-one can be synthesized by condensing 2,4-dimethoxybenzaldehyde and 6-hydroxybenzofuran-3(2H)-one in the presence of piperidine and acetic anhydride. The resulting product is then reacted with 2-methylallyl bromide in the presence of potassium carbonate to obtain (Z)-2-(2,4-dimethoxybenzylidene)-6-((2-methylallyl)oxy)benzofuran-3(2H)-one.
Aplicaciones Científicas De Investigación
(Z)-2-(2,4-dimethoxybenzylidene)-6-((2-methylallyl)oxy)benzofuran-3(2H)-one has been extensively studied for its potential therapeutic applications. It has been shown to possess anti-inflammatory, antioxidant, and anticancer properties. (Z)-2-(2,4-dimethoxybenzylidene)-6-((2-methylallyl)oxy)benzofuran-3(2H)-one has also been investigated for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
Propiedades
IUPAC Name |
(2Z)-2-[(2,4-dimethoxyphenyl)methylidene]-6-(2-methylprop-2-enoxy)-1-benzofuran-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20O5/c1-13(2)12-25-16-7-8-17-19(11-16)26-20(21(17)22)9-14-5-6-15(23-3)10-18(14)24-4/h5-11H,1,12H2,2-4H3/b20-9- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBYBSOYYIDXFSZ-UKWGHVSLSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)COC1=CC2=C(C=C1)C(=O)C(=CC3=C(C=C(C=C3)OC)OC)O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=C)COC1=CC2=C(C=C1)C(=O)/C(=C/C3=C(C=C(C=C3)OC)OC)/O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

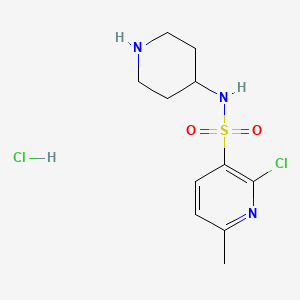
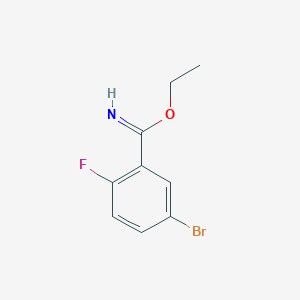
![2-(4-fluorophenoxy)-N-(2-(4-((2-methoxyethyl)amino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2910017.png)

![Methyl 4-(benzo[d]thiazol-2-yl(furan-2-ylmethyl)carbamoyl)benzoate](/img/structure/B2910023.png)
![3-((4-fluorophenyl)sulfonyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)propanamide](/img/structure/B2910025.png)
![N-(3-(benzo[d]thiazol-2-yl)phenyl)-3-(ethylsulfonyl)benzamide](/img/structure/B2910026.png)

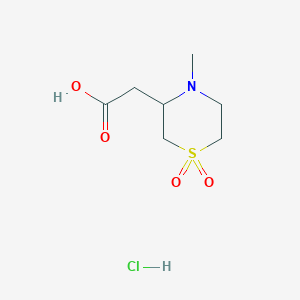
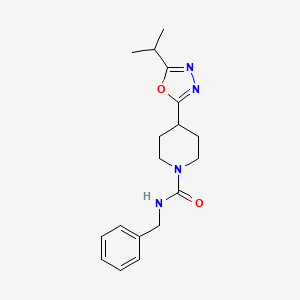
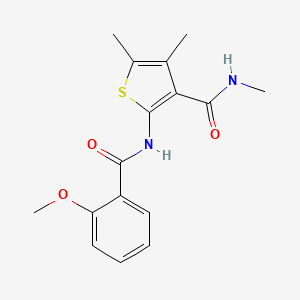
![4-Methoxy-2-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]pyrimidine](/img/structure/B2910032.png)

